9-methyl-6-(4-methylbenzyl)-6H-indolo[2,3-b]quinoxaline
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Overview
Description
9-methyl-6-(4-methylbenzyl)-6H-indolo[2,3-b]quinoxaline is a complex organic compound belonging to the class of indoloquinoxalines These compounds are characterized by a fused ring structure that includes both indole and quinoxaline moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-methyl-6-(4-methylbenzyl)-6H-indolo[2,3-b]quinoxaline typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is favored for its mild conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the Suzuki-Miyaura coupling reaction, utilizing continuous flow reactors to enhance efficiency and yield. The choice of solvents, catalysts, and reaction conditions is optimized to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
9-methyl-6-(4-methylbenzyl)-6H-indolo[2,3-b]quinoxaline can undergo various chemical reactions, including:
Reduction: This involves the addition of hydrogen atoms, often using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This can occur at the benzylic position, where nucleophilic substitution reactions can take place.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: N-bromosuccinimide (NBS) for free radical bromination at the benzylic position.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinoxaline derivatives, while reduction can yield various hydrogenated products.
Scientific Research Applications
9-methyl-6-(4-methylbenzyl)-6H-indolo[2,3-b]quinoxaline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 9-methyl-6-(4-methylbenzyl)-6H-indolo[2,3-b]quinoxaline involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate biological pathways by binding to these targets, thereby exerting its effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell death.
Comparison with Similar Compounds
Similar Compounds
Quinoxaline: A simpler analog with a similar fused ring structure.
Indole: Another related compound with a single indole ring.
Benzylquinoxaline: A compound with a benzyl group attached to the quinoxaline ring.
Uniqueness
9-methyl-6-(4-methylbenzyl)-6H-indolo[2,3-b]quinoxaline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of indole and quinoxaline moieties, along with the methyl and benzyl substitutions, makes it a versatile compound for various applications.
Properties
Molecular Formula |
C23H19N3 |
---|---|
Molecular Weight |
337.4 g/mol |
IUPAC Name |
9-methyl-6-[(4-methylphenyl)methyl]indolo[3,2-b]quinoxaline |
InChI |
InChI=1S/C23H19N3/c1-15-7-10-17(11-8-15)14-26-21-12-9-16(2)13-18(21)22-23(26)25-20-6-4-3-5-19(20)24-22/h3-13H,14H2,1-2H3 |
InChI Key |
OKSMKUMMKMXIDL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=C(C=C(C=C3)C)C4=NC5=CC=CC=C5N=C42 |
Origin of Product |
United States |
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